1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is a complex organic compound featuring a pyridinone core substituted with a trifluoromethyl group, a boronate ester, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Boronate Ester Formation: The boronate ester is introduced using boronic acid derivatives in the presence of catalysts like palladium or copper.
Methylation: The final step involves methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.
Substitution: Palladium catalysts, aryl or vinyl halides, under inert atmosphere (e.g., nitrogen or argon).
Major Products:
Oxidation: Formation of corresponding pyridinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of biaryl or vinyl derivatives through cross-coupling reactions.
Scientific Research Applications
1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
Uniqueness: 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is unique due to the combination of the boronate ester and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is a member of the dihydropyridine family and has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one
- CAS Number : 1254982-25-6
- Molecular Formula : C12H22BNO2
Antimicrobial Activity
Studies have indicated that compounds related to the dihydropyridine structure exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains. The presence of the tetramethyl-1,3,2-dioxaborolan moiety may enhance lipophilicity and thus increase antimicrobial potency.
Compound | Activity | MIC (μg/mL) |
---|---|---|
Dihydropyridine Derivative | Antibacterial | 31.25 - 62.5 |
Dihydropyridine Analog | Antimycobacterial | 40 |
Anticancer Potential
The compound's ability to inhibit specific cellular pathways suggests potential applications in cancer therapy. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting mitotic processes. Notably, compounds that affect kinesin spindle proteins (KSP) have been highlighted for their role in inducing cell cycle arrest.
The biological activity of this compound is hypothesized to involve:
-
Inhibition of KSP : By interfering with the function of kinesin proteins, the compound may lead to cell cycle arrest and subsequent apoptosis in cancer cells.
"The selected compound arrested cells in mitosis leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition" .
- Antimicrobial Mechanisms : The lipophilic nature of the dioxaborolan group may facilitate membrane penetration in bacteria, leading to cell death through disruption of membrane integrity.
Study on Antimicrobial Activity
A study examined various derivatives of dihydropyridines and their antimicrobial efficacy against standard bacterial strains such as E. coli and S. aureus. The results indicated a concentration-dependent response with MIC values ranging from 31.25 to 62.5 μg/mL for certain derivatives .
Anticancer Research
Research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the dioxaborolan moiety significantly impacted their potency against cancer cell lines. Compounds exhibiting high lipophilicity showed improved anticancer activity due to enhanced cellular uptake .
Properties
Molecular Formula |
C13H17BF3NO3 |
---|---|
Molecular Weight |
303.09 g/mol |
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(19)18(5)7-8/h6-7H,1-5H3 |
InChI Key |
ZDQQEJWYZXQNAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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